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Compound of Interest

Compound Name: VU0469650

Cat. No.: B15618062 Get Quote

In the landscape of metabotropic glutamate (mGlu) receptor pharmacology, VU0469650 and

LY341495 stand out as critical tools for dissecting the roles of specific mGlu receptor subtypes

in physiological and pathological processes. VU0469650 is a potent and selective negative

allosteric modulator (NAM) of the mGlu1 receptor, offering high specificity for this group I

receptor. In contrast, LY341495 is a broad-spectrum competitive antagonist with a strong

preference for group II mGlu receptors (mGlu2 and mGlu3), though it also exhibits activity at

other mGlu subtypes at higher concentrations. This guide provides a comparative analysis of

these two compounds, presenting their pharmacological profiles, the experimental protocols for

their characterization, and the signaling pathways they modulate.

Pharmacological Profile and Potency
The pharmacological profiles of VU0469650 and LY341495 have been characterized through

various in vitro assays, revealing their distinct selectivity and potency at the eight mGlu

receptor subtypes.

VU0469650 is distinguished by its high selectivity as a negative allosteric modulator for the

mGlu1 receptor, with a reported IC50 of 99 nM.[1] It demonstrates more than 100-fold

selectivity for mGlu1 over other mGlu receptors (mGlu2-8) and a wide range of other G-protein

coupled receptors (GPCRs), ion channels, and transporters. This makes it an invaluable tool

for isolating the function of the mGlu1 receptor.

LY341495, on the other hand, acts as a competitive antagonist with a broader spectrum of

activity. It is most potent at group II mGlu receptors, exhibiting nanomolar affinity for mGlu2 and
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mGlu3.[2][3] Its selectivity profile follows the general order of group II > group III > group I mGlu

receptors.[2][4] This characteristic allows for its use in discriminating between different mGlu

receptor groups based on the concentration used.

Table 1: Comparative Potency of VU0469650 and LY341495 at mGlu Receptors

Receptor Subtype
VU0469650 IC50
(nM)

LY341495 IC50 (nM) LY341495 Ki (nM)

Group I

mGlu1 99 7800 7000

mGlu5 >10,000 8200 7600

Group II

mGlu2 >10,000 21 1.67

mGlu3 >10,000 14 0.75

Group III

mGlu4 >10,000 22000 -

mGlu6 >10,000 - -

mGlu7 >10,000 990 -

mGlu8 >10,000 170 -

Data compiled from multiple sources.[1][2][5][6][7] Note that IC50 and Ki values can vary

depending on the specific assay conditions.

Signaling Pathways
The distinct receptor targets of VU0469650 and LY341495 mean they modulate different

intracellular signaling cascades.

VU0469650, by inhibiting the mGlu1 receptor, blocks the Gq/11 signaling pathway. Activation of

mGlu1 receptors typically leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9680254/
https://www.bioworld.com/articles/537786-ly-341495-proves-to-be-a-potent-tool-in-the-study-of-metabotropic-glutamate-receptor-function?v=preview
https://pubmed.ncbi.nlm.nih.gov/9680254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573828/
https://www.benchchem.com/product/b15618062?utm_src=pdf-body
https://www.bu.edu/flow-cytometry/files/2010/10/Calcium-Flux-Protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/9680254/
https://www.medchemexpress.com/LY341495.html
https://pubmed.ncbi.nlm.nih.gov/10530814/
https://pubmed.ncbi.nlm.nih.gov/9886667/
https://www.benchchem.com/product/b15618062?utm_src=pdf-body
https://www.benchchem.com/product/b15618062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG

activates protein kinase C (PKC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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